molecular formula C21H30BNO4 B14014748 2,2-Dimethyl-3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indol-3-YL)propyl acetate

2,2-Dimethyl-3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indol-3-YL)propyl acetate

Cat. No.: B14014748
M. Wt: 371.3 g/mol
InChI Key: ZDWPPBVAUMBKEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,2-Dimethyl-3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indol-3-YL)propyl acetate is a complex organic compound that features a boron-containing dioxaborolane group. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require the use of palladium catalysts and pinacolborane for the borylation step .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. These methods would include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety.

    Reduction: Reduction reactions can be performed on the dioxaborolane group.

    Substitution: The acetate group can be substituted under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

    Substitution: Nucleophilic substitution can be achieved using reagents like sodium methoxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield various oxidized indole derivatives, while reduction of the dioxaborolane group can produce boronic acids.

Scientific Research Applications

2,2-Dimethyl-3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indol-3-YL)propyl acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-(5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)-1H-indol-3-YL)propyl acetate involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The dioxaborolane group can undergo transmetalation with palladium catalysts, facilitating cross-coupling reactions. The indole moiety can interact with biological targets, potentially affecting cellular pathways.

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C21H30BNO4

Molecular Weight

371.3 g/mol

IUPAC Name

[2,2-dimethyl-3-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indol-3-yl]propyl] acetate

InChI

InChI=1S/C21H30BNO4/c1-14(24)25-13-19(2,3)11-15-12-23-18-9-8-16(10-17(15)18)22-26-20(4,5)21(6,7)27-22/h8-10,12,23H,11,13H2,1-7H3

InChI Key

ZDWPPBVAUMBKEO-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)NC=C3CC(C)(C)COC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.